molecular formula C13H19NO4S B497778 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine CAS No. 915931-49-6

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine

Cat. No.: B497778
CAS No.: 915931-49-6
M. Wt: 285.36g/mol
InChI Key: ZNUINAKWCYBAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted aryl sulfonyl group. The compound’s structure includes a 2-ethoxy-4-methylphenyl group, which confers distinct electronic and steric properties. These compounds are typically synthesized via nucleophilic substitution or coupling reactions involving aryl halides and morpholine, as demonstrated in several studies .

Properties

IUPAC Name

4-(2-ethoxy-4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-18-12-10-11(2)4-5-13(12)19(15,16)14-6-8-17-9-7-14/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUINAKWCYBAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of these proteins. This interaction can lead to various biological effects, depending on the target protein and the context of the interaction.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine analogs:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Physical Form Key References
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-MeO 109–110 N/A Colorless solid
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-MeO 85–86 N/A Colorless solid
4-(o-Tolylsulfonyl)morpholine (3t) 2-Me 127.0–127.4 66–74 White solid
4-((3-Chlorophenyl)sulfonyl)morpholine (3w) 3-Cl 144.2–145.2 66–74 White solid
4-(Morpholinosulfonyl)phenol (3m) 4-OH 144.1–147.3 68 White solid
4-((4-Trifluoromethoxy)phenyl)sulfonyl)morpholine (3o) 4-CF3O N/A 59 Colorless oil
4-(Morpholine-4-sulfonyl)-phenylamine 4-NH2 216 N/A Solid

Key Observations:

  • Substituent Position and Symmetry: Para-substituted derivatives (e.g., 4-MeO, 4-NH2) generally exhibit higher melting points than ortho-substituted analogs (e.g., 2-MeO, 2-Me), likely due to enhanced molecular symmetry and packing efficiency .
  • Electron-Withdrawing Groups: Chloro (3w) and trifluoromethoxy (3o) substituents increase polarity, with 3w showing a high melting point (144–145°C), while 3o remains an oil due to reduced crystallinity .
  • Amino and Hydroxy Groups: The presence of NH2 (216°C) or OH (144–147°C) substituents significantly elevates melting points, suggesting strong intermolecular hydrogen bonding .

Biological Activity

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, antiviral, and other therapeutic potentials.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H17NO3S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3\text{S}

This structure features a morpholine ring, which is known for its versatility in biological applications, and a sulfonyl group that enhances its reactivity with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating biochemical pathways critical for microbial growth and viral replication .

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study evaluating the antimicrobial properties of various morpholine derivatives, compounds structurally similar to this compound were assessed for their ability to inhibit biofilm formation and exhibit bactericidal effects .
  • Synergistic Effects : Some derivatives have shown synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that these compounds possess low toxicity profiles, with IC50 values exceeding 60 µM in cellular assays, suggesting a favorable safety margin for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.